Ethyl 1-aminopiperidine-3-carboxylate

Overview

Description

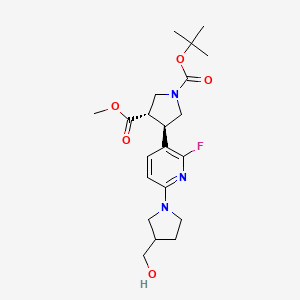

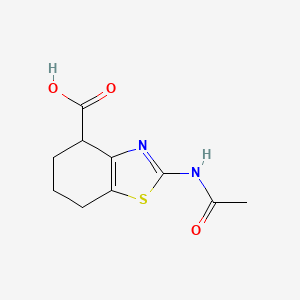

Ethyl 1-aminopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H16N2O2 . It is a member of the piperidine chemical family .

Synthesis Analysis

The synthesis of Ethyl 1-aminopiperidine-3-carboxylate involves several steps. One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Another method uses palladium and rhodium hydrogenation .Molecular Structure Analysis

The molecular structure of Ethyl 1-aminopiperidine-3-carboxylate is represented by the InChI code 1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3 . The molecular weight of the compound is 172.23 .Chemical Reactions Analysis

The exact chemical reactions involving Ethyl 1-aminopiperidine-3-carboxylate are not fully understood .Physical And Chemical Properties Analysis

Ethyl 1-aminopiperidine-3-carboxylate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Ethylene Biosynthesis and Enzyme Activities

Ethyl 1-aminopiperidine-3-carboxylate is related to compounds involved in the biosynthesis of ethylene, a crucial plant hormone. Research has developed updated methodologies for analyzing metabolites and enzyme activities related to ethylene biosynthesis. This includes the measurement of ethylene itself, and the metabolites 1-aminocyclopropane-1-carboxylic acid (ACC) and 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), along with the activities of key enzymes like ACC synthase and ACC oxidase. These protocols have been optimized for efficiency, repeatability, and accuracy, offering a more integrated and detailed approach to studying ethylene biosynthesis pathways in plants like apples and tomatoes (Bulens et al., 2011).

Organic Synthesis and Chemical Reactivity

Ethyl 1-aminopiperidine-3-carboxylate also finds applications in organic synthesis, particularly in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions. These reactions involve the compound acting as a 1,4-dipole synthon and undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process highlights the compound's utility in creating complex organic structures, expanding the scope of synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Enzymatic Formation and Assay Development

In plant physiology research, ethyl 1-aminopiperidine-3-carboxylate relates to studies on the enzymatic formation of ACC, a precursor to ethylene. Techniques have been developed for assaying ACC, utilizing its conversion to ethylene for measurement. This research aids in understanding the enzymatic pathways that regulate ethylene production in plants, facilitating studies on plant growth, fruit ripening, and stress responses. The development of these assays enables the detection of ACC in plant extracts and measures the activity of enzymes like ACC synthase, crucial for the biosynthesis of ethylene in various plant species (Boller, Herner, & Kende, 2004).

Environmental and Agronomic Research

Research into compounds related to ethyl 1-aminopiperidine-3-carboxylate extends into environmental science, particularly concerning the occurrence and impact of aminopolycarboxylates. These compounds, including ethylenediaminetetraacetic acid (EDTA) and others, are widely used in various industrial and domestic applications. Studies focus on their presence in aquatic environments, pollution levels, and the implications for water treatment and environmental health. This research is crucial for developing strategies to manage and mitigate the environmental impact of these and related compounds (Schmidt et al., 2004).

Safety and Hazards

properties

IUPAC Name |

ethyl 1-aminopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOARFHFBWNPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672376 | |

| Record name | Ethyl 1-aminopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938458-88-9 | |

| Record name | Ethyl 1-aminopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)

![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)

![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)

![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)